molecular formula C21H21ClN2O5S B2562895 6-chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251604-59-7

6-chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2562895
CAS No.: 1251604-59-7
M. Wt: 448.92
InChI Key: VBBLPPZEAJBPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C21H21ClN2O5S and its molecular weight is 448.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 6-chloro-4-(3,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, also known as F3406-1861, is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) .

Mode of Action

F3406-1861 interacts with its target by inhibiting LCMV cell entry. It specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .

Biochemical Pathways

The affected pathway is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by GP2, F3406-1861 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This effectively halts the transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Pharmacokinetics

It is known that the compound exhibits strong anti-lcmv activity in the absence of cell toxicity , suggesting that it may have favorable absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of F3406-1861’s action include the inhibition of LCMV cell entry and the prevention of virus multiplication . This results in a decrease in the viral load within the host organism .

Action Environment

The action of F3406-1861 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion mediated by GP2

Properties

IUPAC Name

[6-chloro-4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O5S/c1-28-17-7-6-15(12-18(17)29-2)24-13-20(21(25)23-9-3-4-10-23)30(26,27)19-8-5-14(22)11-16(19)24/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBLPPZEAJBPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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